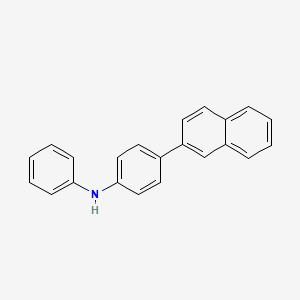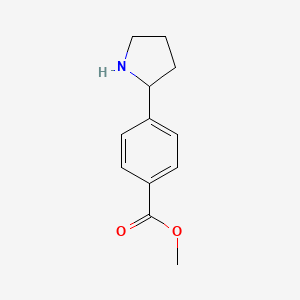
Methyl 4-(pyrrolidin-2-yl)benzoate
Descripción general
Descripción
“Methyl 4-(pyrrolidin-2-yl)benzoate” is an organic compound . It belongs to the class of organic compounds known as alpha amino acid amides .
Synthesis Analysis
The synthesis of “Methyl 4-(pyrrolidin-2-yl)benzoate” involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthetic strategies used are based on the stereogenicity of carbons in the pyrrolidine ring .Molecular Structure Analysis
The molecular structure of “Methyl 4-(pyrrolidin-2-yl)benzoate” is characterized by a five-membered pyrrolidine ring . The InChI code for this compound is1S/C12H15NO2.ClH/c1-15-12 (14)10-6-4-9 (5-7-10)11-3-2-8-13-11;/h4-7,11,13H,2-3,8H2,1H3;1H/t11-;/m1./s1 . Chemical Reactions Analysis
The pyrrolidine ring in “Methyl 4-(pyrrolidin-2-yl)benzoate” allows efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Physical And Chemical Properties Analysis
“Methyl 4-(pyrrolidin-2-yl)benzoate” is a solid compound . It has a molecular weight of 205.26 . The compound should be stored in a sealed container in a dry environment at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and its related compounds, involving pyrrolidin-1-yl groups, are synthesized via a three-step substitution reaction. These compounds are structurally analyzed using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Their molecular structures, optimized by density functional theory (DFT), are consistent with crystal structures. These analyses provide insights into the physicochemical properties of such compounds (Huang et al., 2021).
Photophysical Properties
- Methyl salicylate derivatives, similar in structure to Methyl 4-(pyrrolidin-2-yl)benzoate, have been studied for their photophysical properties. This research in dichloromethane investigates their absorption spectra and emission features, contributing to understanding their behavior under UV excitation and potential applications in photophysics (Yoon et al., 2019).
Synthesis and Antimicrobial Activity
- Novel polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives are synthesized, displaying interesting antibacterial activity. This synthesis and the antimicrobial evaluation of these compounds contribute to the development of new antimycobacterial agents (Nural et al., 2018).
Application in Liquid Crystal Polymers
- Methyl 4-((E)-2-pyridin-4-yl)vinyl)benzoate ligand, structurally related to Methyl 4-(pyrrolidin-2-yl)benzoate, is used in creating hydrogen-bonded side-chain liquid crystal polymers. This study explores the liquid crystalline properties of these polymers, indicating potential applications in materials science and technology (Muhammad et al., 2020).
Coordination Polymers and Photocatalysis
- A new ligand, (pyridin-3-yl)methyl 4-(2-(4-((pyridin-3-yl)methoxy)phenyl)diazenyl)benzoate, closely related to Methyl 4-(pyrrolidin-2-yl)benzoate, is used in constructing Zn(ii)/Cd(ii) coordination polymers. These polymers demonstrate high photocatalytic activity towards methylene blue degradation under UV-Vis irradiation, indicating their potential in photocatalytic applications (Liu et al., 2016).
Safety and Hazards
“Methyl 4-(pyrrolidin-2-yl)benzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-pyrrolidin-2-ylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)10-6-4-9(5-7-10)11-3-2-8-13-11/h4-7,11,13H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBNESVEEVVAAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696142 | |
| Record name | Methyl 4-(pyrrolidin-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(pyrrolidin-2-yl)benzoate | |
CAS RN |
908334-13-4 | |
| Record name | Methyl 4-(pyrrolidin-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





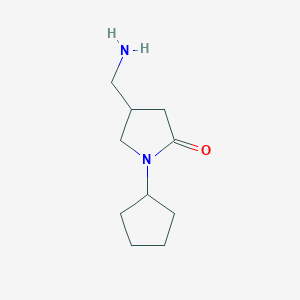
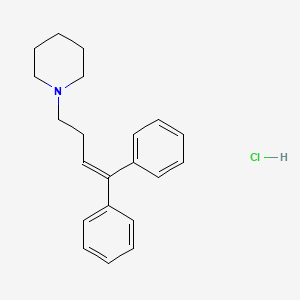
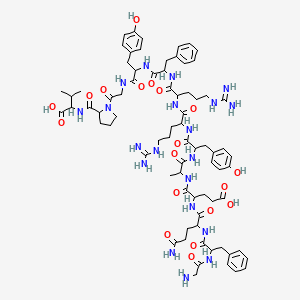
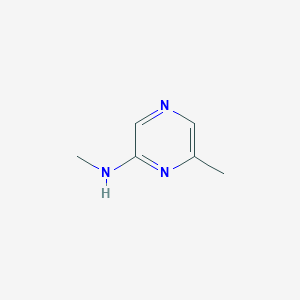
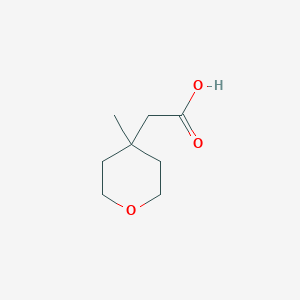
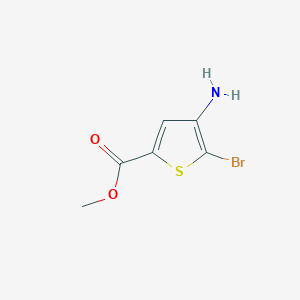
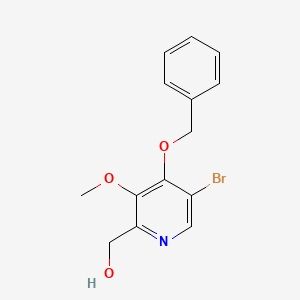
![6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030384.png)
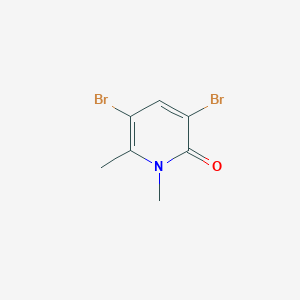
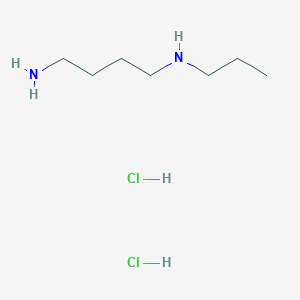
![N-[1,1':3',1''-terphenyl]-4-yl-[1,1':3',1''-Terphenyl]-4-amine](/img/structure/B3030388.png)
